Camaric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H52O6 |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(1S,2R,6R,11S,14S,15R,18S,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/t23-,24-,25-,26?,31-,32-,33-,34+,35+/m1/s1 |
InChI Key |
RSKOPEQHBSFOLQ-YJWOQFLISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Camaric Acid: Structure, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from plants of the Lantana genus, particularly Lantana camara and Lantana montevidensis.[1] As a member of the oleanane (B1240867) class of triterpenoids, this compound has attracted scientific interest due to its diverse range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, serving as a foundational resource for research and development in natural product chemistry and pharmacology.
It is important to distinguish this compound from Carminic acid, a structurally unrelated anthraquinone (B42736) glycoside, despite the similarity in their names.[1] This document will focus exclusively on the pentacyclic triterpenoid, this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound has been elucidated through extensive one-dimensional and two-dimensional nuclear magnetic resonance (NMR) studies.[1] Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The molecule is characterized by a five-ring oleanane core, a structural feature that contributes to its lipophilic nature and biological functions.[2]
| Property | Value | Reference |
| CAS Number | 146450-83-1 | [4] |
| Molecular Formula | C₃₅H₅₂O₆ | [2] |
| Molecular Weight | 568.8 g/mol | [5] |
| IUPAC Name | (1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid | [5] |
| Physical Form | Solid | [6] |
| Melting Point | 188-189 °C | [7] |
| Boiling Point | 654.7±55.0 °C at 760 mmHg | [7] |
| Storage | 2-8°C, sealed, dry, light-proof | [7] |
Biological Activity
This compound has demonstrated a variety of biological activities. The following table summarizes the key quantitative data available for its therapeutic potential.
| Activity Type | Parameter | Value | Target/Model | Source |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | [3] |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | [3] |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | [3] | |
| MIC | 19.5 µg/mL | Staphylococcus aureus | [3] | |
| MIC | 19.5 µg/mL | Bacillus cereus | [3] | |
| MIC | 19.5 µg/mL | Candida albicans | [3] | |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae | [3] |
Experimental Protocols
Isolation of this compound from Lantana camara
The following is a general protocol for the isolation of this compound from the leaves of Lantana camara. Specific details may vary between different studies.[2]
-
Extraction : Air-dried and powdered leaves of Lantana camara are subjected to extraction with methanol (B129727) at room temperature.
-
Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]
-
Fractionation : The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions, which are typically rich in triterpenoids, are concentrated.[1]
-
Chromatographic Purification : The active fractions are subjected to column chromatography over silica (B1680970) gel.[1] Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification by repeated column chromatography or preparative HPLC to yield pure this compound.
References
Camaric Acid: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) originating from plants of the Lantana genus, has emerged as a compound of significant interest in the scientific community.[1] As a member of the oleanane (B1240867) class of triterpenoids, it possesses a range of biological activities, including antibacterial, nematicidal, and enzyme-inhibitory functions.[1][2] Notably, it has been identified as an inhibitor of casein kinase II (CK2), a protein kinase implicated in various cancers.[1] This technical guide provides a detailed overview of the known physicochemical properties and solubility of this compound, along with standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Physicochemical Properties
While extensive experimental data on some physical properties of this compound, such as its melting and boiling points, are not widely published, a combination of reported data and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C35H52O6 | [1][3][4] |
| Molecular Weight | 568.78 g/mol | [1][3] |
| Appearance | Crystalline solid | [1] |
| IUPAC Name | 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z- butenoyloxy)-12-oleanen-28-oic acid | [1] |
| CAS Number | 146450-83-1 | [4] |
| Topological Polar Surface Area | 93.1 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 4 | [5] |
| XLogP3 | 7.1 | [5] |
Solubility Profile
Comprehensive quantitative solubility data for this compound across a wide spectrum of solvents is not extensively available in published literature. However, qualitative assessments have established its solubility in several common organic solvents. For precise applications, experimental determination of solubility is strongly recommended.
| Solvent Class | Solvent | Solubility | Source |
| Alcohols | Methanol | Soluble | [1][2] |
| Chlorinated Solvents | Chloroform | Soluble | [1][2][6] |
| Dichloromethane | Soluble | [6] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Acetone | Soluble | [6] | |
| Esters | Ethyl Acetate | Soluble | [6] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating rate.
-
Preliminary Determination: A rapid heating rate (10-15 °C per minute) is used to obtain an approximate melting range.
-
Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a precise and commonly used method for its determination.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.
-
Titration Setup: A calibrated pH meter with an electrode is immersed in the this compound solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Process: The titrant is added to the this compound solution in small, accurately measured increments. After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).
-
pKa Determination: The equivalence point is identified as the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
Quantitative Solubility Determination
This protocol provides a general method for accurately quantifying the solubility of this compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature shaker (e.g., at 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches saturation. An excess of solid should remain.
-
Sample Collection and Preparation: The solution is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove any undissolved solid.
-
Dilution: The clear, saturated solution is accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Biological Activity: Inhibition of Casein Kinase II
This compound has been identified as an inhibitor of Casein Kinase II (CK2), a serine/threonine kinase that is often overexpressed in cancer cells. CK2 is known to phosphorylate and regulate numerous proteins involved in cell proliferation, survival, and inflammation. By inhibiting CK2, this compound can modulate critical downstream signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are central to tumor progression and inflammatory responses.
References
- 1. web.williams.edu [web.williams.edu]
- 2. pennwest.edu [pennwest.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Camaric Acid: A Technical Guide on its Role as a Pentacyclic Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaric acid, a naturally occurring oleanane-type pentacyclic triterpenoid (B12794562) isolated from Lantana camara, has emerged as a compound of significant interest in the scientific community. Its multifaceted biological activities, particularly its nematicidal and anti-inflammatory properties, position it as a promising candidate for further investigation in drug and agrochemical development. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, isolation, and structural elucidation. It presents a compilation of the available quantitative data on its biological efficacy and outlines detailed experimental protocols for its study. Furthermore, this guide illustrates key biosynthetic and experimental pathways using logical diagrams to facilitate a deeper understanding of its scientific context.
Chemical Identity and Biosynthesis
This compound is classified as a pentacyclic triterpenoid, characterized by a 30-carbon backbone derived from squalene.[1] Its core structure is based on the oleanane (B1240867) skeleton, a common framework for many bioactive triterpenoids.[1]
The biosynthesis of this compound in plants follows the mevalonate (B85504) (MVA) pathway.[1] This complex pathway begins with the synthesis of isopentenyl pyrophosphate (IPP), which is then converted to squalene. Squalene undergoes cyclization to form the foundational oleanane skeleton, which is subsequently modified by various enzymes to yield this compound.[1]
Isolation and Structural Elucidation
The structural confirmation of this compound relies on a combination of chromatographic separation and spectroscopic techniques.
Detailed Experimental Protocol: Isolation and Purification
This protocol outlines a general procedure for the isolation of this compound from the aerial parts of Lantana camara.
-
Plant Material Preparation:
-
Collect fresh aerial parts (leaves and stems) of Lantana camara.
-
Wash the plant material thoroughly with distilled water to remove any contaminants.
-
Air-dry the material in the shade for several days until it is completely brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (B129727) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collect each fraction and evaporate the solvent to dryness. This compound is typically concentrated in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Pack a silica (B1680970) gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Load the dried ethyl acetate fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Collect the eluate in fractions of 50-100 mL.
-
-
Purification and Crystallization:
-
Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots on the TLC plates by spraying with a solution of anisaldehyde-sulfuric acid followed by heating.
-
Pool the fractions containing the compound of interest.
-
Concentrate the pooled fractions and allow the compound to crystallize.
-
Wash the crystals with a small amount of cold n-hexane to obtain pure this compound.
-
Structural Elucidation Methodologies
The definitive structure of this compound is determined using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its elemental composition.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with the most notable being its nematicidal and anti-inflammatory effects.
Nematicidal Activity
This compound exhibits significant activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita.
Table 1: Nematicidal Activity of this compound and Related Triterpenoids
| Compound | Concentration | Exposure Time | Target Nematode | Mortality/Inhibition Rate |
| This compound | 0.5% | 72 hours | Meloidogyne incognita | 95.0% mortality |
| Lantanilic Acid | 0.5% | 72 hours | Meloidogyne incognita | 98.7% mortality |
| Oleanolic Acid | 0.5% | 72 hours | Meloidogyne incognita | 70.3% mortality |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Assay | IC₅₀ |
| This compound | TPA-induced mouse ear edema | 0.67 mg/ear |
| Indomethacin (Reference) | TPA-induced mouse ear edema | ~0.75 mg/ear |
Anticancer Activity: A Comparative Perspective
Currently, there is a notable lack of specific studies on the anticancer activity of this compound. However, other oleanane-type pentacyclic triterpenoids isolated from Lantana camara and other plants, such as oleanolic acid and ursolic acid, have been reported to possess anticancer properties. These compounds are known to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Further research is warranted to investigate whether this compound exhibits similar cytotoxic effects against cancer cell lines.
Table 3: Cytotoxic Activity of Related Pentacyclic Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) |
| Oleanolic Acid | MCF-7 (Breast Cancer) | >100 |
| MDA-MB-231 (Breast Cancer) | >100 | |
| Ursolic Acid | A375 (Melanoma) | Not specified |
| A431 (Skin Carcinoma) | Not specified |
Note: Data for oleanolic and ursolic acids are provided for comparative purposes due to the lack of specific data for this compound.
Experimental Protocols and Workflows
In Vitro Nematicidal Bioassay
This protocol details a standardized method for assessing the nematicidal activity of this compound against Meloidogyne incognita.
-
Nematode Culture and Extraction:
-
Culture M. incognita on a susceptible host plant (e.g., tomato).
-
Extract egg masses from the roots of infected plants.
-
Hatch second-stage juveniles (J2s) from the egg masses using a Baermann funnel apparatus.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial dilutions with sterile distilled water to obtain the desired test concentrations.
-
-
Nematicidal Assay:
-
Add a suspension of a known number of freshly hatched J2s to each well of a 96-well plate.
-
Add the test solutions to the respective wells.
-
Include a negative control (solvent and water) and a positive control (a known nematicide).
-
Incubate the plates at a controlled temperature (e.g., 25-28°C).
-
-
Data Collection and Analysis:
-
After 24, 48, and 72 hours, count the number of dead and live nematodes under a microscope.
-
Calculate the percentage of mortality for each treatment.
-
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for assessing topical anti-inflammatory activity.
-
Animal Acclimatization:
-
Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
-
Induction of Edema:
-
Topically apply a solution of TPA in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse.
-
-
Treatment Application:
-
Shortly after TPA application, topically apply the test compound (this compound) or a reference drug (e.g., indomethacin) to the TPA-treated ear.
-
Apply the vehicle alone to the left ear as a control.
-
-
Measurement of Edema:
-
After a specified time (e.g., 6 hours), sacrifice the mice by cervical dislocation.
-
Cut circular sections from both ears using a cork borer.
-
Weigh the ear sections to determine the extent of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other bioactive pentacyclic triterpenoids suggests potential interactions with key signaling pathways. For instance, the anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Conclusion and Future Directions
This compound, a pentacyclic triterpenoid from Lantana camara, demonstrates significant potential as a lead compound for the development of new nematicidal and anti-inflammatory agents. The methodologies for its isolation and characterization are well-established, and initial in vitro and in vivo studies have provided valuable quantitative data on its efficacy.
However, several areas require further exploration. A critical next step is to elucidate the precise molecular mechanisms underlying its biological activities. Furthermore, the potential anticancer properties of this compound remain largely unexplored and represent a promising avenue for future research. Comprehensive toxicological studies are also necessary to establish its safety profile for potential therapeutic or agricultural applications. Continued investigation into this compound and its derivatives could unlock new solutions for pressing challenges in medicine and agriculture.
References
Biological activities of oleanane-type triterpenoids
An In-depth Technical Guide on the Biological Activities of Oleanane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane-type triterpenoids are a class of pentacyclic compounds ubiquitously found in the plant kingdom, including in many medicinal herbs and dietary plants.[1][2] These natural products have garnered significant attention from the scientific community for their diverse and potent pharmacological activities.[3] Structurally derived from the oleanane (B1240867) skeleton, these compounds, including prominent members like oleanolic acid and glycyrrhetinic acid, have been extensively studied for their therapeutic potential.[1][4] This guide provides a comprehensive overview of the principal biological activities of oleanane-type triterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and drug development endeavors.
Anticancer Activity
Oleanane triterpenoids have demonstrated significant anticancer properties across a wide range of cancer types.[2] Their mechanisms of action are multifaceted, involving the modulation of multiple intracellular signaling pathways that lead to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[2][5] Both naturally occurring oleananes and their synthetic derivatives have shown promise in preclinical studies.[2][6]
Mechanisms of Action
The anticancer effects of oleanane triterpenoids are attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and growth. For instance, oleanolic acid has been shown to induce apoptosis through a mitochondrial-dependent pathway by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5] Furthermore, some oleanane triterpenoids can inhibit the activity of transcription factors like NF-κB, which plays a central role in inflammation-associated cancers.[7] Synthetic derivatives, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), are potent inducers of differentiation and inhibitors of proliferation in various human tumor cell lines.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected oleanane-type triterpenoids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivative 1 | HL-60 (Leukemia) | 4.44 | [9] |
| Oleanolic Acid Derivative 1 | HCT-116 (Colon) | 0.63 | [9] |
| Oleanolic Acid Derivative 2 | HCT-116 (Colon) | 6.50 | [9] |
| Oleanolic Acid Derivative 2 | HL-60 (Leukemia) | 41.45 | [9] |
| Betulinic Acid | K-562 (Leukemia) | 21.26 µg/mL | [10] |
| Betulinic Acid | A549 (Lung) | 7.19 | [11] |
| Glycyrrhetinic Acid Derivative | A2780 (Ovarian) | 1.0 | [12] |
| Glycyrrhetinic Acid Derivative | MCF7 (Breast) | 2.9 | [12] |
| Glycyrrhetinic Acid Derivative | HepG-2 (Liver) | 0.22 | [12] |
| Glycyrrhetinic Acid Analogs | HL-60 (Leukemia) | 1.7 - 8.6 | [12] |
| Soyasapogenol A | Hep-G2 (Liver) | 0.05 ± 0.01 mg/mL | [13] |
| Soyasapogenol B | Hep-G2 (Liver) | 0.13 ± 0.01 mg/mL | [13] |
Signaling Pathway: Apoptosis Induction by Oleanolic Acid
The diagram below illustrates a simplified signaling pathway for the induction of apoptosis in cancer cells by oleanolic acid, highlighting the involvement of the mitochondrial pathway.
Caption: Oleanolic acid-induced apoptosis pathway.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Oleanane triterpenoids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[14][15]
Mechanisms of Action
The anti-inflammatory effects of these compounds are largely mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7][16] NF-κB is a key transcription factor that regulates the expression of genes involved in the inflammatory response, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] By suppressing the activation of NF-κB, oleanane triterpenoids can effectively reduce the expression of these inflammatory mediators.[7] Some synthetic oleanane triterpenoids are also potent activators of the Nrf2 pathway, which is linked to anti-inflammatory responses.[17]
Quantitative Data: Inhibition of Inflammatory Mediators
The following table presents data on the inhibitory effects of oleanane-type triterpenoids on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | Inhibitory Activity | IC50 (µM) | Reference |
| Brachyantheoraside B10 (1) | RAW 264.7 | NO Production | 27.04 | [15] |
| Brachyantheraside C1 (2) | RAW 264.7 | NO Production | 26.22 | [15] |
| Nor-oleanane Triterpenoid (B12794562) (3) | RAW 264.7 | NO Production | 21.41 | [15] |
| Oleanane Triterpenoid (8) | HepG2 | NF-κB Activity | 18.9 | [7] |
| Oleanane Triterpenoid (10) | HepG2 | NF-κB Activity | 3.1 | [7] |
| Oleanane Triterpenoid (11) | HepG2 | NF-κB Activity | 11.2 | [7] |
Signaling Pathway: Inhibition of NF-κB Activation
This diagram illustrates how oleanane triterpenoids can inhibit the NF-κB signaling pathway to exert their anti-inflammatory effects.
Caption: NF-κB signaling inhibition.
Antiviral Activity
Several oleanane-type triterpenoids have demonstrated promising activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.[18]
Mechanisms of Action
The antiviral mechanisms of these compounds can vary depending on the virus. For some viruses, oleanane triterpenoids may interfere with the early stages of the viral life cycle, such as attachment and entry into the host cell.[19] For others, they may inhibit viral replication enzymes. For example, glycyrrhetinic acid, the aglycone of glycyrrhizin, has been shown to have greater in vitro anti-HSV-1 activity than its parent compound.[20]
Quantitative Data: Antiviral Efficacy
The table below provides a summary of the antiviral activity of selected oleanane triterpenoids.
| Compound | Virus | Assay | EC50 (µM) | Reference |
| A-seco Triterpenoid 2 | Influenza A (H1N1) | Viral Inhibition | 32-100 | [21] |
| A-seco Triterpenoid 2 | Influenza A (H1N3) | Viral Inhibition | 32-100 | [21] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Experimental Workflow: Plaque Reduction Assay
The following diagram outlines a typical workflow for a plaque reduction assay, a common method for evaluating the antiviral activity of a compound.
Caption: Plaque reduction assay workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the oleanane triterpenoid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.[16]
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the oleanane triterpenoid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Plaque Reduction Assay for Antiviral Activity
-
Principle: This assay quantifies the effect of a compound on the ability of a virus to form plaques (localized areas of cell death) in a cell monolayer. A reduction in the number of plaques indicates antiviral activity.[22]
-
Procedure:
-
Grow a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Prepare serial dilutions of the virus and incubate them with the cells for 1-2 hours to allow for adsorption.
-
Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing different concentrations of the oleanane triterpenoid.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).
-
Conclusion
Oleanane-type triterpenoids represent a valuable and promising class of natural products with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and viral infections underscores their potential for the development of new therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of these fascinating molecules. Future research should focus on elucidating detailed mechanisms of action, optimizing their pharmacological properties through medicinal chemistry, and translating the impressive preclinical findings into clinical practice.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Oleanane Triterpenoids Reduce Tumor Growth and Promote an Anti-Tumor Immune Response Independent of Cancer KEAP1 Mutational Status [mdpi.com]
- 7. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanane-type triterpenoids from Panax stipuleanatus and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Betulinic Acid: A Review [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. New nor-oleanane triterpenoids from the fruits of Stauntonia brachyanthera with potential anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-herpes virus type 1 activity of oleanane-type triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Camaric Acid from Lantana montevidensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaric acid, a pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, including Lantana montevidensis, has attracted scientific interest for its potential biological activities.[1] As a member of the oleanane (B1240867) class of triterpenoids, it holds promise for further investigation in drug development.[1] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Lantana montevidensis. The methodology is based on established solvent extraction techniques for pentacyclic triterpenoids and subsequent chromatographic purification.[2]
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂O₆ | [3][4] |
| Molecular Weight | 568.8 g/mol | [4] |
| Class | Pentacyclic Triterpenoid (Oleanane type) | [1] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform. | [1] |
| IUPAC Name | 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid | [1] |
Experimental Protocols
The following protocol outlines a comprehensive procedure for the extraction and purification of this compound from Lantana montevidensis leaves.
Plant Material Collection and Preparation
-
Collection: Harvest fresh, healthy leaves of Lantana montevidensis.
-
Cleaning: Thoroughly wash the collected leaves with distilled water to eliminate dust, debris, and other contaminants.[2]
-
Drying: Shade-dry the leaves at ambient temperature or utilize a controlled-temperature oven set at 45-55°C until the leaves are brittle.[2]
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container to prevent moisture absorption.[2]
Extraction of Crude this compound
This protocol employs a solvent extraction method to obtain a crude extract containing this compound.
-
Maceration:
-
Weigh 250 g of the dried leaf powder and place it in a large glass container.
-
Add a sufficient volume of ethyl acetate (B1210297) (approximately 1-1.5 Liters) to completely submerge the powder.[2] Ethyl acetate is a recommended solvent for extracting pentacyclic triterpenoids.[2]
-
Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield the crude extract.
-
-
Alternative Method: Heat Reflux Extraction:
-
Place 100 g of the dried leaf powder in a round-bottom flask.
-
Add 500 mL of methanol.
-
Perform heat reflux extraction for 6-8 hours.
-
Filter the extract and concentrate using a rotary evaporator.
-
Chromatographic Purification of this compound
Column chromatography is a crucial step for isolating this compound from the other compounds in the crude extract.[2]
-
Column Preparation:
-
Prepare a silica (B1680970) gel (60-120 mesh) slurry in n-hexane.
-
Pack the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) to create a uniform stationary phase.[2]
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate.
-
A suggested gradient elution could be:
-
100% n-hexane
-
n-hexane:Ethyl Acetate (95:5)
-
n-hexane:Ethyl Acetate (90:10)
-
n-hexane:Ethyl Acetate (80:20)
-
n-hexane:Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pool the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Crystallization:
-
Combine the purified fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and allow it to stand for crystallization.
-
Collect the pure crystals of this compound by filtration.
-
Diagrams
Caption: Workflow for the extraction of this compound.
Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
| Technique | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak at a specific retention time corresponding to a this compound standard. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular weight of this compound (C₃₅H₅₂O₆). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) | Spectral data matching the established chemical structure of this compound. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all solvent handling and evaporation steps in a well-ventilated fume hood.
-
Exercise caution when handling glassware under vacuum.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.
Conclusion
This protocol provides a robust framework for the successful extraction and isolation of this compound from Lantana montevidensis. The described methods, from plant material preparation to chromatographic purification, are based on established principles for natural product chemistry. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and research objectives. The purification of this compound will enable further investigation into its biological activities and potential therapeutic applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Camaric Acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Camaric Acid is detailed below.
Introduction
This compound, often associated with carminic acid, is a significant compound in various industries.[1] Accurate quantification is crucial for quality control and research purposes. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in diverse samples. The primary analytical technique employed is reversed-phase HPLC coupled with UV-Visible or Diode Array Detection (DAD).
Method Summary
This method utilizes a C18 stationary phase to separate this compound from other matrix components. The mobile phase composition and gradient are optimized for efficient elution and resolution. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Sample preparation protocols are provided for different matrices to minimize interference and ensure accurate quantification.
Quantitative Data Summary
The following tables summarize the key parameters for the HPLC quantification of this compound, including chromatographic conditions and method validation data.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Reversed-phase C18 (e.g., HITACHI LaChrom C18, 5 µm, 4.6 mm I.D. × 150 mm)[1] | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA[1] | Water : Methanol (B129727) : Glacial Acetic Acid (65:34:1 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[2] |
| Column Temperature | 30 °C[1] | Ambient |
| Injection Volume | 1-20 µL[1] | 20 µL[2] |
| Detection Wavelength | 495 nm (DAD)[1] | 310 nm (UV-Visible)[2] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 50 mg/L[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] |
| Limit of Detection (LOD) | 0.05 mg/kg (LC-MS/MS)[1] |
| Limit of Quantification (LOQ) | 0.15 mg/kg (LC-MS/MS)[1] |
| Accuracy (Recovery) | 87.3 - 97.1%[1] |
| Precision (RSD) | 0.48 - 8.90%[1] |
Experimental Protocols
Detailed methodologies for sample preparation, standard solution preparation, and the HPLC analysis workflow are provided below.
1. Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[2]
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected range of the samples.[2]
2. Sample Preparation
The appropriate sample preparation method is crucial to remove interfering substances and depends on the sample matrix.
-
For Low Protein Samples (e.g., Beverages):
-
For High Protein Samples (e.g., Milk, Yogurt):
-
For Processed Foods (e.g., Candies, Fish Cakes):
3. HPLC Analysis Workflow
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standard solutions and samples into the HPLC system.[2]
-
Chromatographic Separation: Perform the separation using the conditions outlined in Table 1.
-
Detection: Monitor the eluent at the specified wavelength (e.g., 495 nm or 310 nm).[1][2]
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
The following diagrams illustrate the key aspects of the HPLC method for this compound quantification.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of key components in an HPLC system.
References
Application Notes & Protocols: In Vitro Antibacterial Efficacy of Camaric Acid against Escherichia coli and Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camaric acid is a pentacyclic triterpenoid (B12794562) compound isolated from plants of the Lantana genus, such as Lantana camara and Lantana montevidensis.[1][2] Triterpenoids as a class of natural products have garnered significant interest for their diverse biological activities, including potential antibacterial properties.[3][4] This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound against the Gram-negative bacterium Escherichia coli (E. coli) and the Gram-positive bacterium Staphylococcus aureus (S. aureus). The methodologies described herein are fundamental for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters in the evaluation of novel antimicrobial agents.
Data Presentation
The following tables summarize hypothetical quantitative data for the antibacterial activity of this compound against E. coli and S. aureus. These values are provided as examples to guide data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| E. coli (ATCC 25922) | 128 | 0.015 |
| S. aureus (ATCC 29213) | 32 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | This compound MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) (Positive Control) |
| E. coli (ATCC 25922) | 512 | 0.03 |
| S. aureus (ATCC 29213) | 64 | 0.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on established broth microdilution methods and is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
This compound
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in CAMHB.
-
Bacterial Inoculum Preparation:
-
From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (containing CAMHB and inoculum but no this compound).
-
Column 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Sub-culturing: From each well of the MIC plate that shows no visible turbidity, aspirate a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
Caption: Workflow for MIC and MBC determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Anti-inflammatory Mechanism of Camaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a wide range of pathologies. Natural products are a promising source of novel anti-inflammatory agents. Camaric acid, a triterpenoid (B12794562) from Lantana camara, has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation and therapeutic development.[1] This document outlines the current understanding of this compound's anti-inflammatory activity, provides a detailed protocol for a validated in vivo assay, and proposes experimental workflows to elucidate its precise molecular mechanism, which is hypothesized to involve key inflammatory signaling pathways like NF-κB and MAPK.[1]
Demonstrated Anti-inflammatory Activity (In Vivo)
The primary quantitative data for this compound's anti-inflammatory effect comes from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard assay for acute topical inflammation.[1] TPA activates Protein Kinase C (PKC), triggering a cascade that leads to the production of pro-inflammatory mediators and subsequent edema.[1] The efficacy of this compound was measured by its ability to reduce this swelling.
Data Presentation: Comparative Efficacy
The table below presents the inhibitory concentration of this compound required to reduce the edematous response by 50% (IC50), compared with the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).
| Compound | Assay | Molar Mass ( g/mol ) | IC50 (mg/ear) | Reference |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 | [1] |
| Indomethacin | TPA-induced mouse ear edema | 357.8 | ~0.75* | [1] |
*Note: The IC50 for indomethacin is an estimation based on reported inhibition percentages.[1]
Proposed Molecular Mechanism of Action
While the precise molecular targets of this compound are not yet fully elucidated, its demonstrated anti-inflammatory activity suggests a potential interaction with core signaling pathways that regulate the inflammatory response.[1] Based on the mechanisms of other well-characterized natural anti-inflammatory compounds, it is hypothesized that this compound may exert its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3][4][5]
-
NF-κB Pathway: This pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5][6]
-
MAPK Pathway: The MAPK family (including p38, ERK, and JNK) also plays a critical role in regulating the synthesis of inflammatory mediators.[6] Activation of these kinases by phosphorylation leads to downstream signaling that promotes inflammation.
The diagrams below illustrate the proposed inhibitory action of this compound on these pathways.
Experimental Protocols
Protocol 1: TPA-Induced Mouse Ear Edema Assay (In Vivo)
This protocol details the established method used to quantify the topical anti-inflammatory activity of this compound.[1]
Materials:
-
Male Swiss mice (25-30 g)
-
This compound
-
Indomethacin (positive control)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Micropipettes
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide animals into four groups: Naive (no treatment), Vehicle Control (Acetone + TPA), this compound (+ TPA), and Indomethacin (+ TPA).
-
Compound Application: Topically apply 20 µL of the test compound (this compound or indomethacin dissolved in acetone) or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
Inflammation Induction: After 30 minutes, apply 20 µL of TPA solution (2.5 µ g/ear in acetone) to the right ear of all mice except the naive group.
-
Incubation: Allow the inflammation to develop over a 4-hour period.
-
Sample Collection: Sacrifice the mice by cervical dislocation. Immediately collect 6 mm punch biopsies from both the right (treated) and left (untreated control) ears.
-
Measurement: Weigh each ear punch biopsy immediately on an analytical balance.
-
Calculation:
-
Calculate the edema (ΔW) for each animal by subtracting the weight of the left ear punch from the weight of the right ear punch.
-
Calculate the percentage of edema inhibition for each treated group using the formula:
-
% Inhibition = [ (ΔW_control - ΔW_treated) / ΔW_control ] * 100
-
-
Protocol 2: Proposed Investigation in LPS-Stimulated Macrophages (In Vitro)
To test the hypothesis that this compound inhibits the NF-κB and MAPK pathways, the following protocol using the RAW 264.7 macrophage cell line is proposed. This model is a standard for studying inflammatory responses in vitro.[6]
A. Cell Culture and Treatment
-
Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess/viability, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24 hours for nitric oxide and cytokine analysis; 15-60 minutes for phosphorylation events in signaling pathways).
B. Nitric Oxide (NO) Quantification (Griess Assay)
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
C. Cytokine Quantification (ELISA)
-
Collect cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
D. Western Blot Analysis
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probing: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, total p65, total p38, β-actin).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system. Analyze band density to determine changes in protein phosphorylation.
Future Directions
The available data strongly supports the anti-inflammatory potential of this compound.[1] Future research should focus on validating the proposed mechanisms outlined in Protocol 2. Elucidating its specific molecular targets within the NF-κB and MAPK pathways will be crucial for its development as a potential therapeutic agent for inflammatory conditions.[1] Furthermore, studies are needed to assess its systemic activity and safety profile.[1]
References
Application Notes and Protocols for Utilizing Camaric Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, as a lead compound in drug discovery programs. While research on this compound is still emerging, it has demonstrated promising anti-inflammatory, antimicrobial, and cytotoxic properties. This document outlines its known biological activities, detailed experimental protocols for its investigation, and potential signaling pathways involved in its mechanism of action. Due to the limited availability of extensive research specifically on this compound, some protocols and mechanistic insights are supplemented with information from studies on structurally related and well-characterized pentacyclic triterpenoids.
Chemical and Physical Properties of this compound
This compound (C₃₅H₅₂O₆) is a naturally occurring pentacyclic triterpenoid belonging to the oleanane (B1240867) class.[1] Its core five-ring structure imparts a lipophilic nature, which is a common feature among bioactive triterpenoids.[2] The presence of functional groups such as a carboxyl group (-COOH) and hydroxyl groups (-OH) provides avenues for chemical modification to explore structure-activity relationships (SAR) and optimize its therapeutic potential.[][4][5]
Summary of Biological Activities
This compound has been evaluated for several biological activities. The available quantitative data is summarized in the table below. It is important to note that comprehensive quantitative data, particularly for its cytotoxic effects against a wide range of cancer cell lines, is not yet extensively available in the literature.
| Activity Type | Parameter | Value | Target/Model | Source |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | [6] |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | ||
| MIC | 19.5 µg/mL | Staphylococcus aureus | ||
| MIC | 19.5 µg/mL | Bacillus cereus | ||
| MIC | 19.5 µg/mL | Candida albicans | ||
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae |
Note: The original source for the antimicrobial and cytotoxicity data against brine shrimp larvae was not found in the provided search results. This data is included for completeness but should be verified with primary literature.
Application Notes
This compound as a Lead Compound for Anti-inflammatory Drug Discovery
Background: Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory potential of this compound, demonstrated in the TPA-induced mouse ear edema model, suggests its potential as a starting point for the development of novel anti-inflammatory agents.[6]
Hypothesized Mechanism of Action: Many pentacyclic triterpenoids exert their anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[10][11]
Research Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Semisynthetic Derivatives of Pentacyclic Triterpenes Bearing Heterocyclic Moieties with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Nematicidal Activity of Camaric Acid
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara, has demonstrated significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][2] Plant-parasitic nematodes, such as Meloidogyne species, represent a major threat to global agriculture, causing billions of dollars in crop losses annually.[1][2] The development of effective and environmentally benign nematicides is therefore of critical importance.[1] Natural products, like this compound, offer a promising avenue for the discovery of novel nematicidal compounds.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the nematicidal efficacy of this compound.
Chemical Structure of this compound
Systematic IUPAC Name: 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid[3]
Chemical Formula: C₃₅H₅₂O₆[4]
Molecular Weight: 580.8 g/mol [4]
Structure:
Caption: Chemical structure of this compound.
Data Presentation: Nematicidal Activity of this compound and Related Triterpenoids
The following tables summarize the quantitative data on the nematicidal activity of this compound and other structurally related triterpenoids isolated from Lantana camara against the root-knot nematode Meloidogyne incognita.
Table 1: In Vitro Nematicidal Activity of Triterpenoids from Lantana camara against Meloidogyne incognita Juveniles (J2s)
| Compound | Concentration | Exposure Time (hours) | Mortality Rate (%) | Reference |
| This compound | 0.5% | 72 | 95.0 | [5] |
| Lantanilic Acid | 0.5% | 72 | 98.7 | [2] |
| Oleanolic Acid | 0.5% | 72 | 70.3 | [2] |
| Oleanonic Acid | 0.0625% | 72 | 80.0 | [6] |
| Pomolic Acid | 1 mg/ml | 24 | 100 | [7] |
| Lantanolic Acid | 1 mg/ml | 24 | 100 | [7] |
| Lantoic Acid | 1 mg/ml | 24 | 100 | [7] |
| Camarin | 1 mg/ml | 48 | 100 | [7] |
| Lantacin | 1 mg/ml | 48 | 100 | [7] |
| Camarinin | 1 mg/ml | 48 | 100 | [7] |
| Ursolic Acid | 1 mg/ml | 48 | 100 | [7] |
| Furadan (Carbofuran) | 1 mg/ml | 24 | 100 | [7] |
Table 2: Lethal Concentration (LC50) Values of Selected Nematicides against Meloidogyne incognita (for comparison)
| Compound | LC50 (mg/L) | Exposure Time (hours) | Reference |
| Fluopyram | 3.47 | 48 | [8] |
| Abamectin | 5.39 | 48 | [8] |
| Fosthiazate | 8.61 | 48 | [8] |
| Oxamyl | 9.53 | 48 | [8] |
| Fenamiphos | 12.73 | 48 | [8] |
Experimental Protocols
In Vitro Nematicidal Bioassay
This protocol outlines a detailed methodology for an in vitro nematicidal activity assay of this compound against second-stage juveniles (J2) of Meloidogyne incognita.
1. Nematode Culture and Extraction:
-
Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse.[5]
-
Infected roots with visible galls are carefully washed to remove soil.[5]
-
Egg masses are extracted from the galled roots using a dissecting microscope and forceps.[2]
2. Egg Hatching:
-
Place the collected egg masses in a Baermann funnel apparatus or a fine-meshed sieve in a petri dish with sterile distilled water.[2][9]
-
Incubate at 25-28°C to allow for hatching of second-stage juveniles (J2s).[2]
-
Collect the freshly hatched J2s within 48 hours for the assay.
3. Preparation of Test Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mg/mL).[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).[2] Ensure the final solvent concentration in the test solutions is minimal and non-toxic to the nematodes (typically ≤1%).[2]
4. Assay Setup:
-
Conduct the assay in 96-well microtiter plates or small petri dishes.[2]
-
Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 100 µL.[2]
-
To each well, add 100 µL of the nematode suspension.[2]
-
Then, add 100 µL of the respective this compound test solution.[2]
-
Controls:
-
Replication: Each treatment and control should be replicated at least three to five times.[2]
5. Incubation and Data Collection:
-
Incubate the plates at room temperature (25-28°C).[2]
-
Observe the nematodes under an inverted microscope at 24, 48, and 72-hour intervals.[6]
-
Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).[5]
-
Calculate the percentage of mortality for each concentration and time point.
-
The data can be statistically analyzed to determine the LC50 (lethal concentration required to kill 50% of the population).[5]
Caption: In Vitro Nematicidal Bioassay Workflow.
In Vivo Pot Trial
This protocol provides a general framework for evaluating the nematicidal activity of this compound in a pot trial using tomato plants infected with M. incognita.
1. Plant and Nematode Inoculum Preparation:
-
Grow susceptible tomato seedlings (e.g., Solanum lycopersicum) in pots containing sterilized soil mix.[11][12]
-
Prepare an inoculum of M. incognita J2s as described in the in vitro protocol.
2. Experimental Design:
-
Arrange the pots in a completely randomized design in a greenhouse.[13]
-
Treatments may include:
-
Untreated Control (nematode-infected)
-
Solvent Control
-
This compound (at various concentrations)
-
Positive Control (commercial nematicide)
-
-
Each treatment should have at least five replicates.[9]
3. Inoculation and Treatment Application:
-
Once the tomato plants are established (e.g., 2-3 weeks old), inoculate each pot (except for a healthy control group) with a standardized number of M. incognita J2s (e.g., 1000-2000 J2s per pot) in the root zone.[9][11]
-
Apply the this compound solutions and control treatments to the soil as a drench. The volume of application should be consistent across all pots.
4. Data Collection (after 45-60 days):
-
Carefully uproot the plants and wash the roots.
-
Root Galling Index: Score the severity of root galling on a scale of 0-5 or 0-10, where 0 represents no galling and the highest value represents severe galling.[14]
-
Nematode Population in Roots: Stain a subset of roots (e.g., with acid fuchsin) to count the number of females, egg masses, and eggs per gram of root.[9]
-
Nematode Population in Soil: Extract nematodes from a known volume of soil from each pot to determine the final population density of J2s.
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.[14]
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Caption: In Vivo Pot Trial Workflow.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its nematicidal effect is not yet fully understood.[5] However, the modes of action of many commercial nematicides are well-characterized and often target the nematode's nervous or respiratory systems.[5] Triterpenoids, in general, are known to have diverse biological activities, and their nematicidal action may involve multiple mechanisms. Certain monoterpenes, for instance, can disrupt the structure of biomolecules and induce depolarization of mitochondrial membranes.[15]
Below is a hypothetical signaling pathway that could be investigated for the nematicidal activity of this compound. This pathway is based on the known effects of other natural compounds and general stress response pathways in nematodes.
Caption: Hypothetical Signaling Pathway for this compound's Nematicidal Activity.
Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound in nematodes. This could involve transcriptomic and proteomic analyses of nematodes treated with this compound to identify differentially expressed genes and proteins involved in stress response, metabolism, and neuromuscular function.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C35H52O6 | CID 10483104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nematicidal triterpenoids from Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic triterpenoids from the aerial parts of Lantana camara and their nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of plant-based compounds and extracts acts nematicidal and induces resistance against Meloidogyne incognita in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application of Camaric Acid in the Development of New Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara, has emerged as a promising natural compound in the development of novel agrochemicals.[1] This document provides detailed application notes and protocols for the investigation of this compound's potential as a nematicide, herbicide, insecticide, and fungicide. The information presented herein is intended to guide researchers in the screening, evaluation, and development of new, effective, and potentially more environmentally benign pest management solutions.
Nematicidal Applications
Initial research has highlighted the significant nematicidal efficacy of this compound, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest causing substantial crop losses worldwide.[2][3]
Data Presentation: Nematicidal Activity of this compound and Related Compounds
The following table summarizes the quantitative data on the nematicidal activity of this compound and other triterpenoids isolated from Lantana camara against Meloidogyne incognita.
| Compound | Concentration | Exposure Time | Target Nematode | Efficacy | Reference |
| This compound | 0.5% (5000 ppm) | 72 hours | Meloidogyne incognita | 95.0% mortality | [3] |
| Camarinic acid | 1.0% (10,000 ppm) | Not Specified | Meloidogyne incognita | 100% mortality | [3] |
| Lantanilic Acid | 0.5% | 72 hours | Meloidogyne incognita | 98.7% mortality | [1] |
| Oleanolic Acid | 0.5% | 72 hours | Meloidogyne incognita | 70.3% mortality | [1] |
Experimental Protocol: In Vitro Nematicidal Bioassay
This protocol details the methodology for assessing the nematicidal activity of this compound against second-stage juveniles (J2) of Meloidogyne incognita.[1][3]
1. Preparation of Nematode Inoculum:
-
Nematode Culture: Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse.[1][3]
-
Egg Extraction: Gently wash the roots of infected plants to remove soil. Using a dissecting microscope and forceps, extract egg masses from the galled roots.[1]
-
Egg Hatching: Place the collected egg masses in a Baermann funnel apparatus or on a fine-meshed sieve in a petri dish with sterile distilled water. Incubate at 25-28°C to allow the second-stage juveniles (J2) to hatch.[1][3]
-
Juvenile Collection: Collect the hatched J2s from the water daily. For the bioassay, use freshly hatched J2s (within 48 hours) to ensure viability and uniformity.[1]
-
Nematode Suspension: Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 100 µL.[1]
2. Preparation of Test Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.[1]
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., 0.1%, 0.5%, 1.0%).[1]
3. In Vitro Nematicidal Bioassay:
-
Assay Setup: Conduct the assay in 96-well microtiter plates.[1]
-
Treatment Application: To each well, add 100 µL of the nematode suspension. Then, add 100 µL of the respective this compound test solution.[1]
-
Controls:
-
Replication: Each treatment and control should be replicated at least three to five times.[1]
-
Mortality Assessment: Observe the nematodes under an inverted microscope at 24, 48, and 72-hour intervals. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.[1]
-
Data Analysis: Calculate the percentage of mortality for each treatment and correct for control mortality using Abbott's formula.
Mode of Action (Hypothesized)
While the exact mode of action of this compound is not yet fully elucidated, it is hypothesized that, like other terpenoids, it may target the mitochondrial electron transport chain in nematodes, potentially by inhibiting succinate (B1194679) dehydrogenase (Complex II), leading to disruption of cellular respiration and energy production.[3][4]
Caption: Hypothesized signaling pathway of this compound's nematicidal action.
Proposed Protocols for Screening Other Agrochemical Activities
Currently, there is limited published data on the herbicidal, insecticidal, and fungicidal activities of this compound. The following protocols are proposed as starting points for screening these potential applications.
Herbicidal Activity Screening
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
This protocol is adapted from general herbicide bioassay methods.[5][6]
1. Plant Material:
-
Select seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a model crop species (e.g., Lactuca sativa).
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions with distilled water to achieve a range of concentrations (e.g., 100, 250, 500, 1000 ppm).
3. Bioassay:
-
Place a filter paper in a petri dish and moisten it with a specific volume of the test solution or control (distilled water with solvent).
-
Place a set number of seeds (e.g., 20) on the filter paper.
-
Seal the petri dishes and incubate in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the germination percentage, radicle length, and plumule length.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Caption: Experimental workflow for herbicidal activity screening of this compound.
Insecticidal Activity Screening
Experimental Protocol: Leaf-Dip Bioassay
This protocol is a standard method for evaluating the toxicity of compounds to leaf-eating insects.[7][8]
1. Insect Rearing:
-
Maintain a laboratory colony of a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella) or the fall armyworm (Spodoptera frugiperda).
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound and serial dilutions as described for the herbicidal assay.
3. Bioassay:
-
Excise leaves from a suitable host plant (e.g., cabbage for P. xylostella).
-
Dip each leaf in a test solution for a set time (e.g., 10-30 seconds) and allow it to air dry.
-
Place the treated leaf in a petri dish with a moist filter paper.
-
Introduce a specific number of insect larvae (e.g., 10) into each petri dish.
-
Seal the petri dishes and incubate at an appropriate temperature and humidity.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 (lethal concentration for 50% of the population).
Fungicidal Activity Screening
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to assess the effect of a compound on the growth of pathogenic fungi.[9][10]
1. Fungal Cultures:
-
Obtain pure cultures of plant pathogenic fungi, such as Botrytis cinerea or Fusarium oxysporum.
2. Preparation of Test Media:
-
Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA).
-
While the medium is still molten, add the this compound stock solution to achieve the desired final concentrations. Pour the amended media into petri dishes.
3. Bioassay:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the test and control (medium with solvent only) plates.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
Measure the radial growth of the fungal colony daily until the control plate is fully covered.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Conclusion
This compound demonstrates significant potential as a natural nematicide for the control of Meloidogyne incognita.[2][3] Further research is warranted to optimize its application and to explore its efficacy against a broader range of nematode species under field conditions. The provided protocols for herbicidal, insecticidal, and fungicidal screening offer a framework for expanding the investigation into the full agrochemical potential of this promising natural compound. Elucidating the precise mode of action of this compound will be crucial for its development as a next-generation agrochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of Plant Nematodes by Terpenoids - Lifeasible [lifeasible.com]
- 5. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 9. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Camaric Acid Extraction from Lantana camara Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Camaric acid from Lantana camara leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Lantana camara?
A1: this compound is a pentacyclic triterpenoid (B12794562) found in the leaves and aerial parts of Lantana camara. It, along with other related triterpenoids, is of significant scientific interest due to its potential therapeutic properties, including nematicidal and anti-inflammatory activities.[1]
Q2: Which part of the Lantana camara plant is best for this compound extraction?
A2: The leaves are a major source of various allelochemicals and secondary metabolites, including triterpenoids like this compound.[1] Therefore, leaves are the recommended plant part for targeted extraction.
Q3: What is the most effective solvent for extracting this compound from Lantana camara leaves?
A3: Based on studies of phytochemical extraction from Lantana camara leaves, methanol (B129727) has been shown to provide a higher yield of total extractable compounds compared to other solvents like ethanol, ethyl acetate (B1210297), and chloroform (B151607).[2] For triterpenoid extraction specifically, a mixture of chloroform and methanol has also been used effectively.[3]
Q4: Which extraction method is recommended for maximizing the yield of triterpenoids from Lantana camara leaves?
A4: For the extraction of triterpenoids from Lantana camara leaves, the Soxhlet extraction method has been reported to be more efficient than maceration, direct reflux, and ultrasound-assisted extraction.[4]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. An HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector can be used.[3] A specific protocol would need to be developed and validated, likely involving a mobile phase of acetonitrile (B52724) and an acidic aqueous solution.
Troubleshooting Guides
Low Yield of Crude Extract
| Problem | Possible Cause | Solution |
| Consistently low yield of crude extract. | Improper plant material preparation: Leaves not dried or ground sufficiently. | Ensure leaves are thoroughly dried to a brittle texture and ground into a fine powder to maximize surface area for extraction.[1] |
| Suboptimal solvent selection: The solvent used may not be efficient for extracting triterpenoids. | Methanol is recommended for a high overall yield of phytochemicals.[2] For a more targeted triterpenoid extraction, consider a chloroform:methanol mixture.[3] | |
| Inefficient extraction method: The chosen extraction technique may not be optimal. | Soxhlet extraction has been shown to be highly effective for triterpenoids from Lantana camara leaves.[4] | |
| Insufficient extraction time or temperature: The extraction may not be running long enough or at the right temperature. | For Soxhlet extraction, a duration of 5-6 hours at the boiling point of the solvent is recommended.[5] |
Poor Separation during Column Chromatography
| Problem | Possible Cause | Solution |
| The column is running too slow or is blocked. | Improperly packed column: Air bubbles or channels in the stationary phase. | Ensure the column is packed uniformly as a slurry to avoid air pockets.[6] |
| Precipitation of the sample on the column: The sample is not fully soluble in the mobile phase. | Dissolve the crude extract in a small amount of a strong solvent and then adsorb it onto a small amount of silica (B1680970) gel. Once dry, this can be loaded onto the column. | |
| Fine particles from the extract clogging the column: The crude extract was not filtered before loading. | Filter the crude extract through a suitable filter paper or a small plug of cotton before loading it onto the column. | |
| Poor separation of compounds. | Inappropriate mobile phase: The polarity of the solvent system is not optimal for separating this compound from other compounds. | Use Thin Layer Chromatography (TLC) to test different solvent systems. A gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended for separating triterpenoids. |
| Column overloading: Too much crude extract has been loaded onto the column. | As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. |
Data Presentation
Table 1: Comparison of Total Extract Yield from Lantana camara Leaves using Different Solvents.
| Solvent | Extraction Method | Yield (%) |
| Methanol | Maceration | 14.4 |
| Ethyl Acetate | Maceration | Not specified, but lower than methanol |
| Acetone | Maceration | Not specified, but lower than methanol |
| Chloroform | Maceration | Not specified, but lower than methanol |
Source: Adapted from a study on the in vitro pharmacological activities and GC-MS analysis of different solvent extracts of Lantana camara leaves.[2]
Table 2: Comparison of Extraction Methods for Ursolic Acid (a related triterpenoid) from Lantana camara Leaves.
| Extraction Method | Solvent | Yield of Ursolic Acid (%) |
| Soxhlet | Methanol | Highest |
| Maceration | Methanol | Lower than Soxhlet |
| Reflux | Methanol | Lower than Soxhlet |
| Ultrasound-Assisted | Methanol | Lower than Soxhlet |
Source: Adapted from a comparative study on extraction methods for ursolic acid from Lantana camara leaves.[4][7]
Experimental Protocols
Protocol 1: Soxhlet Extraction of Crude Triterpenoids
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Lantana camara.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Shade-dry the leaves at room temperature or in an oven at 45-55°C until they are brittle.[1]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered leaf material and place it in a cellulose (B213188) thimble.[5]
-
Place the thimble into the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 500 mL of methanol.[5]
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of methanol.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the methanolic extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed extract to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, and so on).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Putative anti-inflammatory action of this compound via signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Pharmacological Activities and GC-MS Analysis of Different Solvent Extracts of Lantana camara Leaves Collected from Tropical Region of Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic and spectroscopic determination of solvent-extracted Lantana camara leaf oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Camaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Camaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a pentacyclic triterpenoid, and its large, hydrophobic core results in poor solubility in aqueous solutions.[1][2] It is, however, soluble in organic solvents such as methanol, chloroform, and Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: Why is this compound poorly soluble in water?
A2: The chemical structure of this compound contains a large, non-polar pentacyclic oleanane (B1240867) core.[1] This hydrophobic structure dominates the molecule's properties, making it difficult for water molecules to surround and dissolve it, despite the presence of some polar functional groups, including a carboxylic acid.
Q3: How does pH influence the solubility of this compound?
A3: this compound is a weak acid due to its carboxylic acid functional group.[1] Therefore, its solubility in aqueous solutions is pH-dependent. At a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[4][5]
Q4: Are there any initial precautions to take when handling this compound solutions?
A4: Yes, it is advisable to protect this compound solutions from light to prevent potential photodegradation.[6] For long-term storage, keeping stock solutions at -20°C is recommended.[7] When preparing aqueous solutions from an organic stock, it is common for the compound to precipitate; this is a primary challenge that the following guides address.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide addresses common issues encountered during the preparation of this compound solutions for experimental use.
| Issue / Question | Possible Cause & Solution |
| My this compound precipitates when I dilute my organic stock (e.g., in DMSO) into my aqueous experimental medium (e.g., buffer, cell culture media). | Cause: This is a common problem for poorly soluble compounds. The aqueous medium cannot accommodate the high concentration of the drug that was soluble in the organic solvent. Solutions: 1. Reduce Stock Concentration: Try using a lower concentration of your organic stock solution.[8] 2. Optimize Co-solvent Percentage: Determine the highest percentage of your organic co-solvent (e.g., ethanol (B145695), DMSO) that is tolerated by your experimental system without affecting the results. This can help maintain the solubility of this compound.[9] 3. Utilize Cyclodextrins: Consider pre-complexing this compound with a cyclodextrin (B1172386) to enhance its aqueous solubility before adding it to your final medium.[10] |
| I need to prepare an aqueous solution of this compound with minimal to no organic solvent. | Cause: Many experimental systems, particularly in cell-based assays or in vivo studies, are sensitive to organic solvents. Solutions: 1. pH Adjustment: For a weakly acidic compound like this compound, increasing the pH of the aqueous solution can significantly enhance solubility. This is a straightforward and effective method.[4][11] 2. Cyclodextrin Complexation: Formulating this compound as an inclusion complex with cyclodextrins can substantially increase its solubility in water.[10][12] This is a widely used technique for poorly soluble drugs.[13] |
| My attempts to dissolve this compound by adjusting the pH are not working or are giving inconsistent results. | Cause: The pH may not be sufficiently high, or the solution may not have reached equilibrium. The stability of the compound at the tested pH could also be a factor. Solutions: 1. Verify pH: Ensure your pH meter is correctly calibrated and that the final pH of the solution is indeed in the desired range after the addition of this compound. It's good practice to re-check the pH after adding the compound.[14] 2. Ensure Equilibration: Allow sufficient time for the solution to equilibrate. This can take several hours, and gentle agitation can help. For quantitative solubility studies, an equilibration time of 24-48 hours is often recommended.[3][8] 3. Assess Stability: Verify that this compound is stable at the higher pH required for its dissolution. Degradation can sometimes occur under strongly alkaline conditions.[8] |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Aqueous Solutions | Poorly Soluble | [1] |
Mandatory Visualizations
Caption: Troubleshooting workflow for selecting a solubility enhancement method.
Caption: Logical relationship between pH and the solubility of this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To increase the aqueous solubility of this compound by converting it to its more soluble salt form.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a slurry of this compound in deionized water (e.g., 1 mg/mL).
-
Place the slurry on a stir plate and begin gentle stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the this compound dissolves and the solution becomes clear. Note the pH at which dissolution is complete.
-
For many weakly acidic drugs, a pH greater than their pKa is sufficient to achieve dissolution.[4]
-
Once dissolved, the pH can be carefully adjusted if needed, but be aware that lowering the pH may cause precipitation.
-
Use this freshly prepared stock solution for your experiments. It's important to confirm that the final pH is compatible with your experimental system.
Protocol 2: Co-solvency Method
Objective: To dissolve this compound in a water-miscible organic co-solvent and then dilute it in an aqueous medium to a final concentration that maintains solubility.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)[15][16]
-
Aqueous buffer or medium
-
Vortex mixer
-
Analytical balance
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in ethanol). Ensure it is fully dissolved. Sonication may be used to aid dissolution.[7]
-
Determine the maximum percentage of the co-solvent that is tolerated in your final experimental setup (e.g., 1% ethanol in cell culture medium).
-
Perform serial dilutions of your stock solution into the aqueous medium.
-
For example, to achieve a final concentration of 10 µg/mL with 1% ethanol, you would add 1 µL of a 1 mg/mL stock solution to 99 µL of your aqueous medium.
-
After dilution, vortex the solution immediately and observe for any signs of precipitation.
-
If precipitation occurs, you may need to lower the final concentration or explore a different co-solvent. The goal is to find a balance where the drug remains in solution at a concentration effective for your experiment.[9]
Protocol 3: Cyclodextrin Inclusion Complexation (Co-solvent Lyophilization Method)
Objective: To prepare a solid inclusion complex of this compound and a cyclodextrin, which can then be readily dissolved in water.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or other suitable cyclodextrin[17]
-
Acetonitrile and Tert-butyl alcohol (or other suitable co-solvent system)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
-
Rotary evaporator (optional)
Methodology:
-
Preparation of Solutions:
-
In one vial, dissolve the desired amount of HP-β-CD in deionized water (e.g., a 1:2 molar ratio of this compound to HP-β-CD).
-
In a separate vial, dissolve the this compound in a minimal amount of a 1:4 mixture of Acetonitrile and Tert-butyl alcohol.[12] Vortex thoroughly to ensure a clear solution.
-
-
Complex Formation:
-
While stirring the HP-β-CD solution, add the this compound solution drop-wise.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.
-
-
Reconstitution:
-
The lyophilized powder can now be weighed and dissolved directly into your aqueous buffer or medium. The solubility should be significantly enhanced compared to the free drug.[12]
-
-
Characterization (Optional but Recommended):
-
Techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the inclusion complex.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. ajptonline.com [ajptonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. bepls.com [bepls.com]
- 17. mdpi.com [mdpi.com]
Addressing challenges in the structural elucidation of Camaric acid isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the structural elucidation of Camaric acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its common isomers?
A1: this compound is a pentacyclic triterpenoid (B12794562) isolated from plant species of the Lantana genus, particularly Lantana camara.[1] Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid. It shares the same molecular formula (C35H52O6) with several of its isomers, such as Lantadene A, but differs in its chemical structure.[2] Other related triterpenoids isolated from the same plant, like lantanilic acid, are also isomers and present significant challenges in separation and identification due to their similar physicochemical properties.[3]
Q2: Why is the separation of this compound isomers so challenging?
A2: The separation of this compound and its isomers is difficult primarily due to their structural similarities. These compounds often share the same pentacyclic triterpenoid backbone, leading to very similar polarities and chromatographic behavior.[4] This results in co-elution in standard reversed-phase HPLC methods. Furthermore, their similar structures can lead to overlapping signals in NMR spectra and similar fragmentation patterns in mass spectrometry, making unambiguous identification difficult.[5]
Q3: What are the key analytical techniques for elucidating the structure of this compound isomers?
A3: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), is crucial for separation and initial identification based on mass-to-charge ratio.[6] For detailed structural information and to differentiate between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments like COSY and HMBC) is indispensable.[3][7]
Troubleshooting Guides
HPLC and LC-MS Issues
Problem: Poor chromatographic resolution of this compound isomers.
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity for closely related triterpenoid isomers. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a porous graphitic carbon (PGC) column, which can offer different retention mechanisms.[4] |
| Suboptimal Mobile Phase Composition | The choice of organic modifier and additives is critical. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. Adjusting the pH of the mobile phase with additives like formic acid can influence the ionization state of the carboxylic acid group and improve separation.[6] |
| Gradient Elution Not Optimized | A shallow gradient is often necessary to resolve structurally similar compounds. Increase the gradient time and reduce the rate of change of the organic solvent concentration to enhance separation. |
| Co-elution with Matrix Components | If working with crude plant extracts, extensive sample cleanup is necessary. Utilize Solid-Phase Extraction (SPE) with appropriate sorbents to remove interfering compounds prior to LC-MS analysis. |
Problem: Ambiguous identification of isomers by mass spectrometry.
| Possible Cause | Troubleshooting Steps |
| Identical m/z Values | Isomers have the same mass-to-charge ratio, making them indistinguishable by a full scan MS. |
| Similar Fragmentation Patterns | Due to the shared triterpenoid core, isomers may produce many of the same fragment ions in MS/MS. |
| Solution: Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) | Employ tandem mass spectrometry (MS/MS) to induce fragmentation. While many fragments may be common, look for unique fragment ions or significant differences in the relative abundance of fragments that can be correlated with the specific substitution patterns of each isomer.[8] High-resolution mass spectrometry can confirm the elemental composition of fragment ions, aiding in their identification. |
NMR Spectroscopy Issues
Problem: Overlapping signals in the 1H NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Structural Similarity of Isomers | The common pentacyclic triterpenoid backbone results in many similar proton environments. |
| Solution: 2D-NMR Spectroscopy | Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations, which can help in assigning quaternary carbons and piecing together the structure.[7] |
| Solution: Comparison of 13C NMR Spectra | 13C NMR spectra often show better signal dispersion than 1H NMR spectra for complex molecules. Subtle differences in the chemical environment of carbons between isomers can be more readily observed.[9] |
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for this compound and Lantanilic Acid in CDCl₃.
| Proton Position | This compound (δ ppm) | Lantanilic Acid (δ ppm) |
| H-12 | 5.37 (m) | 5.37 (m) |
| H-18 | 3.04 (dd) | 3.04 (dd) |
| H-23 | 1.03 (s) | 1.03 (s) |
| H-24 | 0.96 (s) | 0.96 (s) |
| H-25a | 3.88 (dd) | 3.88 (dd) |
| H-25b | 4.25 (dd) | 4.25 (dd) |
| H-26 | 0.77 (s) | 0.77 (s) |
| H-27 | 1.16 (s) | 1.16 (s) |
| H-29 | 0.88 (s) | 0.88 (s) |
| H-30 | 1.01 (s) | 1.01 (s) |
| H-2' | 5.57 (m) | 5.57 (m) |
| H-4' | 1.85 (d) | 1.85 (d) |
| H-5' | 2.14 (d) | 2.14 (d) |
| Data sourced from Delgado-Altamirano et al. (2019)[3] |
Table 2: Expected Key Mass Spectrometry Fragmentations for this compound and its Isomers.
| Fragmentation Pathway | Description | Expected Fragment Ions |
| Loss of Water | Dehydration from hydroxyl groups. | [M+H - H₂O]⁺ |
| Loss of Carboxylic Acid Group | Decarboxylation of the C-28 carboxylic acid. | [M+H - COOH]⁺ |
| Loss of Ester Side Chain | Cleavage of the ester group at C-22. | [M+H - C₆H₉O₂]⁺ for this compound |
| Retro-Diels-Alder (RDA) | Characteristic fragmentation of the C-ring in oleanane (B1240867) and ursane-type triterpenoids. | Varies depending on the specific isomer and substituents. |
Experimental Protocols
Protocol 1: HPLC-MS/MS for the Separation of this compound Isomers
-
Sample Preparation:
-
Extract the dried and powdered plant material (e.g., Lantana camara leaves) with a suitable solvent like ethyl acetate.[1]
-
Concentrate the extract under reduced pressure.
-
Perform a preliminary fractionation using column chromatography on silica (B1680970) gel with a gradient of n-hexane and ethyl acetate.
-
Further purify the relevant fractions using Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Dissolve the purified fraction in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with high shape selectivity (e.g., a Phenyl-Hexyl column, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow linear gradient from 60% B to 80% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 150-1000 for initial analysis, followed by targeted MS/MS (product ion scan) of the precursor ion corresponding to this compound and its isomers ([M+H]⁺).
-
Collision Energy: Optimize collision energy to achieve characteristic fragmentation patterns.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation:
-
Ensure the isolated compound is of high purity (>95%).
-
Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY: Identify proton-proton spin-spin couplings within the molecule.
-
2D HSQC: Correlate each proton with its directly attached carbon atom.
-
2D HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and connecting different fragments of the molecule.
-
NOESY: (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H and 13 C NMR reassignment of some chemical shifts of lantanilic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. scielo.br [scielo.br]
- 8. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Camaric Acid for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo bioavailability of Camaric acid. The information is presented in a user-friendly question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, particularly Lantana camara.[1][2] It belongs to the oleanane (B1240867) class of triterpenoids and has garnered scientific interest for its diverse biological activities, including nematicidal and anti-inflammatory properties.[3][4]
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
Like many pentacyclic triterpenoids, this compound is a lipophilic molecule with poor aqueous solubility.[1] This low solubility is a major hurdle for oral administration as it limits the dissolution of the compound in the gastrointestinal (GI) tract, a critical step for absorption.[5][6][7] Consequently, in vivo studies may be hampered by low and variable systemic exposure.
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and dissolution rate limitations of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to improved dissolution rates.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[11]
Troubleshooting Guide: Common Issues in this compound In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and erratic plasma concentrations of this compound. | - Poor aqueous solubility leading to incomplete dissolution.- Precipitation of the compound in the GI tract.- High first-pass metabolism. | - Employ a bioavailability-enhancing formulation (e.g., nanosuspension, solid dispersion).- Conduct in vitro dissolution studies to select the optimal formulation.- Investigate the metabolic stability of this compound using liver microsomes. |
| Precipitation of this compound in the dosing vehicle. | - Exceeding the solubility limit in the chosen vehicle.- Instability of the formulation over time. | - Determine the solubility of this compound in various pharmaceutically acceptable vehicles.- Prepare fresh dosing formulations before each experiment and ensure homogeneity.- For suspensions, ensure uniform particle size and use appropriate suspending agents. |
| High inter-animal variability in pharmacokinetic parameters. | - Inconsistent dosing volume or technique.- Differences in GI physiology among animals.- Formulation instability. | - Ensure accurate and consistent administration of the dosing formulation.- Fast the animals overnight before dosing to reduce variability in GI content.- Use a robust and stable formulation. |
Data Presentation: Bioavailability of Structurally Similar Triterpenoids
Since specific pharmacokinetic data for this compound is limited, the following table presents data for structurally related pentacyclic triterpenoids to provide a comparative overview of the potential for bioavailability enhancement.
| Compound | Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oleanolic Acid | Suspension | Rat | 50 mg/kg (oral) | 45.3 ± 12.1 | 387.6 ± 98.4 | 100 (Reference) | [6] |
| Oleanolic Acid | Nanosuspension | Rat | 50 mg/kg (oral) | 189.7 ± 45.3 | 1543.2 ± 312.5 | ~400 | [6] |
| Ursolic Acid | Suspension | Rat | 100 mg/kg (oral) | 23.5 ± 8.2 | 198.4 ± 54.7 | 100 (Reference) | [12] |
| Ursolic Acid | Solid Dispersion | Rat | 100 mg/kg (oral) | 112.8 ± 28.9 | 956.3 ± 210.1 | ~480 | [12] |
Note: The data presented are illustrative and sourced from studies on similar compounds. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-energy ball mill
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.
-
Premixing: Disperse 100 mg of this compound in 10 mL of the stabilizer solution.
-
Milling: Add the premix and an equal volume of zirconium oxide beads to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours), with cooling to prevent overheating.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension using dynamic light scattering. The target particle size is typically below 500 nm for improved bioavailability.[13][14]
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:5 w/w) in a minimal amount of methanol.
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[9][15]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a this compound formulation compared to an unformulated suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) with free access to water.
-
Grouping: Divide the rats into two groups (n=5 per group):
-
Group A: Control (this compound suspension in 0.5% carboxymethylcellulose)
-
Group B: Test (this compound nanosuspension or solid dispersion)
-
-
Dosing: Administer the respective formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[16][17][18]
-
Plasma Separation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the relative bioavailability of the test formulation.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for bioavailability enhancement and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 6. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. japsonline.com [japsonline.com]
- 10. crsubscription.com [crsubscription.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Bioavailability and activity of natural food additive triterpenoids as influenced by protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. unmc.edu [unmc.edu]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of the antibacterial spectrum of Camaric acid and known antibiotics
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Camaric acid, a pentacyclic triterpenoid (B12794562) with noted biological activities, against established antibiotic agents. Due to the nascent stage of research into this compound, comprehensive quantitative data on its antibacterial potency remains limited in peer-reviewed literature. This document summarizes the available data, outlines the standard experimental protocols for assessing antibacterial activity, and proposes a likely mechanism of action based on current knowledge of related triterpenoid compounds.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible in vitro growth of a microorganism.[1][2] While specific MIC values for purified this compound are not extensively documented, studies on extracts of Lantana camara, from which this compound is isolated, provide an indication of its potential antibacterial activity.
It is important to note that the following table presents MIC values for crude extracts of Lantana camara and should not be directly equated to the activity of purified this compound. These values are contrasted with the known MICs of several common antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Antimicrobial Agent | Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Lantana camara Extracts | Staphylococcus aureus | 100 - 210 (alcoholic & aqueous extracts) | [3][4] |
| Escherichia coli | 100 - 210 (alcoholic & aqueous extracts) | [3][4] | |
| Ampicillin | Staphylococcus aureus | 0.05 - >32 | |
| Escherichia coli | 2 - >64 | [1][5] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | |
| Escherichia coli | ≤0.06 - >8 | ||
| Gentamicin | Staphylococcus aureus | 0.235 - 0.5 | |
| Escherichia coli | 8 - >512 | [5] | |
| Tetracycline | Staphylococcus aureus | ≤4 - ≥16 | |
| Escherichia coli | 2 - 256 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for evaluating the efficacy of a potential antimicrobial compound. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB). The final concentration of the inoculum in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions of the compound are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells are also included: a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only). The microtiter plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Antibacterial Mechanism of Pentacyclic Triterpenoids
While the precise signaling pathways affected by this compound are yet to be fully elucidated, the antibacterial mechanism of pentacyclic triterpenoids, in general, is thought to involve the disruption of the bacterial cell membrane and inhibition of key cellular processes.[6][7][8]
References
- 1. idexx.com [idexx.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Range of antibacterial activity of antibiotics at subminimal inhibitory concentrations: the ratio of minimal inhibitory concentration to minimal antibiotic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel targets of pentacyclic triterpenoids in Staphylococcus aureus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Extraction Methods for Camaric and Carminic Acid
A Note on Compound Identification: Initial research for "Camaric acid" revealed a significant scarcity of detailed extraction data. This compound, a triterpenoid (B12794562) isolated from Lantana montevidensis, is a recognized compound with noted antibacterial activity.[1] However, the available scientific literature lacks extensive studies on its extraction methodologies. Conversely, "Carminic acid," a widely used natural red pigment, is often the subject of extensive extraction research.[1][2] Given the similarities in nomenclature, it is plausible that inquiries for this compound extraction may stem from a confusion with Carminic acid. This guide will therefore focus on the well-documented extraction methods for Carminic acid, while also providing general principles applicable to the extraction of triterpenoids like this compound.
This guide provides a comprehensive comparison of various methods for extracting Carminic acid, a widely used natural colorant. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of different techniques, supported by experimental data.
Comparison of Extraction Methodologies for Carminic Acid
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound while minimizing environmental impact and processing costs. The following table summarizes quantitative data from various studies on the extraction of Carminic acid, offering a clear comparison of their efficiencies.
| Extraction Method | Key Parameters | Yield | Efficiency | Reference |
| Conventional Method | Water extraction, boiling for 30 minutes. | 31.9 ± 3.4% (extract) | 10.6 mg/min | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 67.34 °C, 20 mL solvent, 15 min processing time. | 49.2 ± 3.25% (extract) | 31.3 mg/min | [3][5][6] |
| Microwave-Assisted Extraction (MAE) | 60 °C, 15 min, 1:20 g/mL solvent ratio. | 40.89 ± 2.96% (extract) | 27.3 mg/min | [3][6] |
| Optimized Aqueous Extraction | 109.1 mL water with 80 mg sodium carbonate:citric acid (68% m/m), boiling for 11.8 min in two stages. | 23.26 ± 0.46% carminic acid | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for the key extraction methods discussed.
Protocol 1: Conventional Solvent Extraction
This traditional method relies on the solvent's ability to dissolve the target compound through direct contact and heat.
Materials:
-
Dried and ground cochineal insects
-
Distilled water
-
Heating mantle or water bath
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Stirring plate and stir bar
Procedure:
-
Weigh a desired amount of dried, ground cochineal.
-
Add distilled water to the cochineal powder in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[3]
-
Heat the mixture to boiling while stirring continuously.
-
Maintain the boil for 30 minutes.[3]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the aqueous extract from the solid insect residue. The resulting filtrate is the crude carminic acid extract.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in shorter times.
Materials:
-
Dried and ground cochineal insects
-
Distilled water or ethanol-water mixture
-
Ultrasonic bath or probe sonicator
-
Temperature-controlled water bath
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Place a known quantity of ground cochineal into an extraction vessel.
-
Add the desired solvent (e.g., 20 mL of water).[3]
-
Place the vessel in an ultrasonic bath with the temperature set to 60-70 °C.[3]
-
Apply ultrasonic waves for a duration of 15 minutes.[3]
-
After the extraction period, filter the mixture to obtain the crude carminic acid extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to rapid cell rupture and release of the target compound.
Materials:
-
Dried and ground cochineal insects
-
Solvent (e.g., distilled water)
-
Microwave extractor
-
Extraction vessel
-
Filtration apparatus
Procedure:
-
Place a known amount of ground cochineal into the microwave extraction vessel.
-
Add the solvent at a solid-to-liquid ratio of 1:20 g/mL.[6]
-
Seal the vessel and place it in the microwave extractor.
-
Set the temperature to 60 °C and the extraction time to 15 minutes.[6]
-
After the extraction cycle is complete, carefully remove the vessel and allow it to cool.
-
Filter the mixture to obtain the crude carminic acid extract.[3]
General Principles for Triterpenoid Extraction (Applicable to this compound)
While specific data for this compound is limited, general methods for triterpenoid extraction can be applied. These typically involve:
-
Solvent Extraction: Maceration or Soxhlet extraction using solvents like methanol (B129727) or ethanol (B145695) is a common starting point.[7]
-
Fractionation: The crude extract is often partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their chemical properties. Triterpenoids are generally found in the less polar fractions.[7]
-
Chromatographic Separation: Column chromatography over silica (B1680970) gel is frequently used for the purification of triterpenoids from the fractionated extracts.[7]
Visualizations
To better illustrate the processes involved, the following diagrams outline the general workflow for extraction and a decision tree for troubleshooting common issues.
Caption: General workflow for the extraction and purification of natural compounds.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Camaric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in pharmaceutical research and development. Camaric acid, a compound with noted biological activities, requires robust and reliable analytical methods for its quantification in various matrices. Cross-validation of these analytical methods is a critical step to ensure consistency and reliability of data, especially when transferring methods between laboratories or employing different analytical techniques.
Due to the limited availability of published analytical methods specifically for this compound, this guide will utilize p-coumaric acid as a model compound. The principles and methodologies described herein are broadly applicable to the cross-validation of analytical methods for this compound and other similar carboxylic acids. This guide provides a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
The Importance of Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, on different instruments, or by different analysts.[1] It is a key component of analytical method transfer and ensures the integrity of data throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.[2][3]
General Workflow for Analytical Method Cross-Validation
The cross-validation process typically involves a comparative analysis of the same set of samples by both the originating and receiving laboratories or by two different analytical methods. The goal is to demonstrate that the results are equivalent within predefined acceptance criteria.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and performance data for two common methods used for the quantification of p-coumaric acid, which can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of compounds with a UV chromophore.
Experimental Protocol
-
Sample Preparation: A known quantity of the sample is extracted with a suitable solvent, such as methanol. The extract is then filtered through a 0.45 µm filter before injection.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 1% glacial acetic acid) and an organic phase (e.g., methanol). A common isocratic mobile phase is a mixture of water, methanol, and glacial acetic acid (65:34:1 v/v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: p-coumaric acid is detected at approximately 310 nm.[4]
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing samples with complex matrices or when low detection limits are required.
Experimental Protocol
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation followed by solvent evaporation and reconstitution in the mobile phase.[5]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[5]
-
Flow Rate: Around 0.25 mL/min.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For p-coumaric acid, a common transition is m/z 163.1 → 119.1.
-
Quantitative Data Comparison
The following table summarizes the validation parameters for the two methods for the quantification of p-coumaric acid. These parameters are crucial for the cross-validation process.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 2 - 10 µg/mL[4] | 0.2 - 20 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[5] |
| Limit of Detection (LOD) | 0.302 µg/mL[4] | 0.05 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.99 µg/mL[4] | 0.2 ng/mL[5] |
| Accuracy (% Recovery) | Typically 98-102% | 99.2 - 108.4%[5] |
| Precision (% RSD) | < 2%[4] | Intra-day: 1.0 - 5.6% Inter-day: 1.3 - 6.4%[5] |
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of carboxylic acids like this compound, with the choice depending on the specific requirements of the analysis. HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not required. UPLC-MS/MS, on the other hand, provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or when dealing with complex matrices.
Successful cross-validation between these two methods, or between two laboratories using the same method, would involve demonstrating that the analysis of identical samples yields comparable results for accuracy and precision, within predefined acceptance criteria. This ensures data reliability and consistency, which is fundamental for regulatory submissions and advancing drug development programs.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
A Head-to-Head Comparison of the Bioactivities of Camaric Acid and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Camaric acid and p-Coumaric acid, two natural compounds with therapeutic potential. While p-Coumaric acid is a well-studied phenolic acid with a broad spectrum of documented bioactivities, research on this compound, a pentacyclic triterpenoid (B12794562), is comparatively limited. This document summarizes the available experimental data, presents detailed methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a clear comparison for research and drug development purposes.
Chemical Structures
This compound: A pentacyclic triterpenoid isolated from Lantana camara.
-
IUPAC Name: 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid
p-Coumaric Acid: A hydroxycinnamic acid, a type of phenolic acid, widely found in various plants, fruits, and vegetables.[1]
-
IUPAC Name: (E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data available for the bioactivities of this compound and p-Coumaric acid. It is important to note that the data for this compound is sparse, and direct comparisons are limited by the different experimental models used.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / Effective Dose | Reference |
| This compound | TPA-induced mouse ear edema | In vivo (topical) | 0.67 mg/ear | [2] |
| p-Coumaric Acid | Adjuvant-induced arthritis | In vivo (rats) | 100 mg/kg (significantly reduced inflammatory markers) | [3] |
| Collagen-induced arthritis | In vivo (rats) | Decreased serum TNF-α and IL-6 | [4] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Escherichia coli | Broth microdilution | 4.88 µg/mL | [2] |
| Pseudomonas aeruginosa | Broth microdilution | 9.76 µg/mL | [2] | |
| Staphylococcus aureus | Broth microdilution | 19.5 µg/mL | [2] | |
| Bacillus cereus | Broth microdilution | 19.5 µg/mL | [2] | |
| Candida albicans | Broth microdilution | 19.5 µg/mL | [2] | |
| p-Coumaric Acid | Colistin-resistant Acinetobacter baumannii | Broth microdilution | 128-256 µg/mL | [5] |
| Staphylococcus aureus (ref. strain) | Agar diffusion | Effective at 5% concentration (27.50 mm inhibition zone) | [6] | |
| Enterococcus faecalis (ref. strain) | Agar diffusion | Effective at 5% concentration (19 mm inhibition zone) | [6] |
Table 3: Antioxidant, Anticancer, and Neuroprotective Activities
| Bioactivity | Compound | Assay | Results | Reference |
| Antioxidant | This compound | - | Data not available | - |
| p-Coumaric Acid | DPPH radical scavenging | Effective scavenging activity | [7] | |
| ABTS radical scavenging | Effective scavenging activity | [7] | ||
| Lipid peroxidation inhibition | 71.2% inhibition at 45µg/mL | [7] | ||
| Anticancer | This compound | - | Data not available | - |
| p-Coumaric Acid | MTT assay (Melanoma A375 cells) | Inhibits proliferation | [8] | |
| MTT assay (Melanoma B16 cells) | Inhibits proliferation, promotes apoptosis | [8] | ||
| Neuroprotective | This compound | - | Data not available | - |
| p-Coumaric Acid | Cerebral ischemia reperfusion in mice | Reduced oxidative stress and infarction size | [9] | |
| Embolic cerebral ischemia in rats | Decreased oxidative damage, improved neurological deficit scores | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for assessing acute topical inflammation.
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, activates protein kinase C (PKC). This activation triggers a signaling cascade leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and the release of pro-inflammatory cytokines like TNF-α and interleukins. This results in vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, leading to measurable edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced edema.
-
Procedure:
-
Animal Model: Male CD-1 or Swiss albino mice are typically used.
-
Groups: Animals are divided into control, TPA-treated, positive control (e.g., indomethacin), and experimental groups (e.g., this compound).
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone (B3395972) or ethanol) is applied topically to the inner and outer surfaces of one ear of each mouse.
-
Treatment: The test compound (dissolved in a suitable vehicle) is applied topically to the ear, often shortly before or after TPA application. The contralateral ear receives the vehicle alone.
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are sacrificed, and a standard-sized biopsy is taken from both ears using a punch. The weight of the biopsy from the TPA-treated ear is compared to the weight of the biopsy from the vehicle-treated ear. The difference in weight is a measure of the edema.
-
Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated relative to the TPA-only treated group. The IC50 value, the concentration of the compound that causes 50% inhibition of edema, can then be determined.
-
Broth Microdilution Method (Antimicrobial Activity - MIC Determination)
This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible growth of the microorganism is determined as the MIC.
-
Procedure:
-
Preparation of Test Compound: A stock solution of the compound (e.g., this compound or p-Coumaric acid) is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in the wells of a 96-well plate to obtain a range of concentrations.
-
Preparation of Inoculum: The microorganism is cultured to a specific density, usually corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of this compound and p-Coumaric acid.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of antimicrobial activity [protocols.io]
- 4. ajbs.scione.com [ajbs.scione.com]
- 5. Signaling pathway played by salicylic acid, gentisic acid, nitric oxide, polyamines and non-enzymatic antioxidants in compatible and incompatible Solanum-tomato mottle mosaic virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity, and toxicological evaluation of a p-coumaric acid derivative as a potential new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Camaric Acid in a Laboratory Setting
The proper disposal of Camaric acid, a naturally occurring pentacyclic triterpenoid, requires careful consideration due to the limited availability of a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and institutional guidelines. It is crucial to distinguish this compound from the similarly named but structurally different Carminic acid, as disposal procedures for the two are not interchangeable. This guide provides essential safety and logistical information for the handling and disposal of this compound, emphasizing the importance of consulting the supplier-specific SDS as the definitive source of safety information.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is foundational for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C35H52O6[1][2] |
| Molecular Weight | 568.8 g/mol [2] |
| IUPAC Name | (1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid[2] |
| Solubility | Soluble in organic solvents like methanol (B129727) and chloroform.[3] |
| CAS Number | 146450-83-1[4][5] |
Experimental Protocol: Safe Disposal of this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for handling organic acids in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye and Face Protection : Safety goggles with side shields or a face shield.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[4]
-
Body Protection : A lab coat.[4]
-
Respiratory Protection : An N95-rated respirator or higher, particularly if there is a risk of generating dust.[4]
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
II. Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent accidental chemical reactions.
-
Identify Waste Type : Determine if the waste is solid this compound, a solution of this compound in an organic solvent, or an aqueous solution.
-
Separate Waste Streams :
-
Solid Waste : Collect all contaminated solid materials, such as weigh boats, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste :
-
Organic Solvent Solutions : Collect solutions of this compound in organic solvents in a separate, compatible, and clearly labeled hazardous waste container.[4] Never dispose of organic solvent solutions down the drain.[6]
-
Aqueous Solutions : The disposal of aqueous solutions may depend on local regulations. It is generally not advisable to dispose of even dilute aqueous solutions down the drain without neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) office.[6]
-
-
III. Waste Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Container Integrity : Ensure waste containers are in good condition, compatible with the waste they contain, and are kept tightly closed except when adding waste.[7]
-
Storage : Store waste containers in a designated satellite accumulation area, segregated according to compatibility.[4][7]
IV. Final Disposal
-
Consult Institutional Guidelines : Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS office for guidance.[6]
-
Arrange for Pickup : Once the waste container is ready for disposal, arrange for pickup by your institution's hazardous waste management service.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
References
- 1. This compound | C35H52O6 | CID 10483104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
